molecular formula C14H17BBrClO4 B12516638 Methyl 2-bromo-3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Methyl 2-bromo-3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B12516638
M. Wt: 375.45 g/mol
InChI Key: PLNRZCAEUATYIL-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound that features a benzoate ester functional group, along with bromine, chlorine, and a boronic ester group. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves multiple steps. One common method includes the borylation of a halogenated benzoate derivative using a boronic ester reagent. The reaction conditions often involve the use of palladium catalysts and bases such as potassium acetate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reactions are typically carried out under controlled temperature and pressure conditions to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium acetate, are commonly used to facilitate the reactions.

    Solvents: Organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. In Suzuki-Miyaura coupling, the primary product is a biaryl compound, which is a key intermediate in the synthesis of various pharmaceuticals and organic materials .

Scientific Research Applications

Methyl 2-bromo-3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action for this compound in Suzuki-Miyaura coupling involves the formation of a palladium complex, which facilitates the transfer of the boronic ester group to the halogenated aromatic ring. This process involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-bromo-3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to its combination of bromine, chlorine, and boronic ester groups, which make it highly versatile for various synthetic applications. Its structure allows for selective reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C14H17BBrClO4

Molecular Weight

375.45 g/mol

IUPAC Name

methyl 2-bromo-3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

InChI

InChI=1S/C14H17BBrClO4/c1-13(2)14(3,4)21-15(20-13)8-6-9(12(18)19-5)11(16)10(17)7-8/h6-7H,1-5H3

InChI Key

PLNRZCAEUATYIL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)Br)C(=O)OC

Origin of Product

United States

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